Cas no 197367-81-0 (5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
![5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one structure](https://ja.kuujia.com/scimg/cas/197367-81-0x500.png)
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(methoxymethyl)-2-methyl-
- 5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- MLS000032623
- 5-(methoxymethyl)-2-methyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- SCHEMBL688253
- 5-Methoxymethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
- 197367-81-0
- 5-(methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
- EN300-3521483
- Z57237054
- SMR000012802
- AKOS005098999
- NS00096792
- Oprea1_103027
- HMS554E13
- EU-0082054
- MFCD02661789
- CHEMBL1403235
- 6R-0082
- Maybridge1_004501
- F0918-4943
- HMS2158H15
- 439111-05-4
- 5-(methoxymethyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
- 5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- PSA11105
- HMS3320A15
- CS-0360615
- AKOS008968468
-
- インチ: InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3
- InChIKey: RSVRQCPLGMIUKG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 193.085126602Da
- 同位素质量: 193.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 53.9Ų
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0918-4943-5μmol |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 5μmol |
$94.5 | 2023-11-21 | |
Life Chemicals | F0918-4943-3mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 3mg |
$94.5 | 2023-11-21 | |
Life Chemicals | F0918-4943-20mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 20mg |
$148.5 | 2023-11-21 | |
Life Chemicals | F0918-4943-40mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 40mg |
$210.0 | 2023-11-21 | |
Life Chemicals | F0918-4943-1mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 1mg |
$81.0 | 2023-11-21 | |
Life Chemicals | F0918-4943-4mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 4mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F0918-4943-50mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 50mg |
$240.0 | 2023-11-21 | |
Life Chemicals | F0918-4943-100mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 100mg |
$372.0 | 2023-11-21 | |
Life Chemicals | F0918-4943-20μmol |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 20μmol |
$118.5 | 2023-11-21 | |
Life Chemicals | F0918-4943-2mg |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
197367-81-0 | 90%+ | 2mg |
$88.5 | 2023-11-21 |
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-oneに関する追加情報
Introduction to 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 197367-81-0)
5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 197367-81-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of a methoxymethyl group at the 5-position and a methyl group at the 2-position contributes to its distinct chemical properties, making it a promising candidate for further exploration.
The pyrazolo[1,5-a]pyrimidin-7-one core structure is known for its versatility in medicinal chemistry, often serving as a key component in the development of small-molecule inhibitors and activators targeting various biological pathways. Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of this scaffold in addressing unmet medical needs. The compound’s molecular framework suggests interactions with enzymes and receptors involved in critical physiological processes, including inflammation, metabolism, and cell signaling.
One of the most compelling aspects of 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is its potential as a lead compound for drug development. Studies have demonstrated that modifications within the pyrazolopyrimidine ring can significantly alter biological activity. For instance, derivatives of this compound have shown promise in preclinical models as inhibitors of kinases and other enzymes implicated in diseases such as cancer and neurodegeneration. The methoxymethyl substituent, in particular, has been found to enhance binding affinity to certain protein targets, making it an attractive moiety for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacokinetic profiles. The structural features of 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one make it an ideal candidate for optimization through structure-activity relationship (SAR) studies. By systematically modifying functional groups while maintaining the core scaffold, researchers aim to identify analogs with enhanced efficacy and reduced toxicity. This approach aligns with current trends in drug discovery, where precision and target specificity are paramount.
The synthesis of 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrazolopyrimidine ring through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the methoxymethyl and methyl groups at designated positions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels essential for pharmaceutical applications.
From a computational chemistry perspective, virtual screening methods have been instrumental in identifying promising candidates like 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. By leveraging molecular docking algorithms and machine learning models, researchers can predict binding interactions between the compound and biological targets with remarkable accuracy. These predictions guide experimental efforts by prioritizing compounds most likely to exhibit desired biological activity. Such integrative approaches are reshaping drug discovery pipelines by reducing reliance on empirical trial-and-error methods.
The potential therapeutic applications of 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one are vast and span multiple disease areas. In oncology research, for example, derivatives of this compound have demonstrated inhibitory effects on tyrosine kinases involved in tumor growth and progression. Similarly, studies suggest its relevance in managing inflammatory diseases by modulating cytokine production pathways. The compound’s ability to interact with multiple targets makes it a versatile tool for exploring novel therapeutic strategies.
As interest in personalized medicine grows, compounds like 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one are being evaluated for their potential use in targeted therapies tailored to individual patient profiles. Genetic variations can influence drug response rates; thus understanding how this compound interacts with different genetic backgrounds is crucial for optimizing treatment outcomes. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical applications that benefit patients worldwide.
The future direction of research on 5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one lies in expanding its chemical space through innovative synthetic methodologies. Techniques such as directed evolution or biocatalysis may enable the discovery of new analogs with enhanced properties without compromising potency or selectivity. Furthermore, advances in analytical chemistry will facilitate rigorous characterization of synthesized derivatives ensuring their suitability for further development.
In conclusion,5-(methoxymethyl)-2-methyl-4H, H,
197367-81-0 (5-(methoxymethyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one) Related Products
- 917096-37-8((Z)-Fluvoxamine -)
- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)




